molecular formula C20H23N5O3 B2389151 1-methyl-3-(2-oxopropyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923482-40-0

1-methyl-3-(2-oxopropyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2389151
CAS RN: 923482-40-0
M. Wt: 381.436
InChI Key: AHTGTZKTJRHNNF-UHFFFAOYSA-N
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Description

1-methyl-3-(2-oxopropyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
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Scientific Research Applications

Ionization and Methylation Reactions of Purine-6,8-diones

Purine-6,8-diones, related to the requested compound, have been studied for their ionization and methylation reactions. These compounds are categorized based on their substituents, affecting their reactivity towards methylation, particularly at position 9, except when sterically hindered. This reactivity is crucial in understanding the chemical behavior and potential modifications of purine derivatives for various applications (Rahat, Bergmann, & Tamir, 1974).

Anti-inflammatory Activity

Substituted analogs based on the purine dione ring system have demonstrated anti-inflammatory activity in models of chronic inflammation. This indicates the potential therapeutic applications of these compounds in treating inflammatory conditions. The modifications on the purine dione skeleton influence their biological activity and safety profile, such as the absence of gastric ulcer induction (Kaminski et al., 1989).

Interaction with Adenosine Receptors and Monoamine Oxidases

Tetrahydropyrimido[2,1-f]purinediones have been evaluated for their interaction with adenosine receptors and monoamine oxidases (MAO), highlighting their potential in treating neurodegenerative diseases. These compounds exhibit varying degrees of affinity and inhibition towards different targets, suggesting a multifaceted approach to neuroprotection and treatment (Koch et al., 2013).

Structural Analysis of Derivatives

The structure of certain purine derivatives, such as 7-methyl-8-oxo-7,8-dihydroguanosine monohydrate, provides insight into their conformation, hydrogen bonding, and molecular interactions. Such structural information is vital for designing compounds with specific properties and functions (Larson, Cottam, & Robins, 1989).

properties

IUPAC Name

1-methyl-3-(2-oxopropyl)-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-14(26)13-25-18(27)16-17(22(2)20(25)28)21-19-23(10-6-11-24(16)19)12-9-15-7-4-3-5-8-15/h3-5,7-8H,6,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTGTZKTJRHNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C2=C(N=C3N2CCCN3CCC4=CC=CC=C4)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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